6-O-alpha-D-Mannopyranosyl-D-mannopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

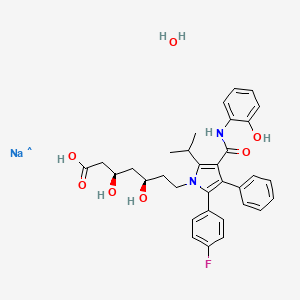

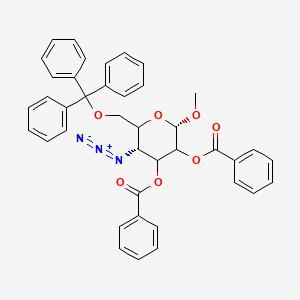

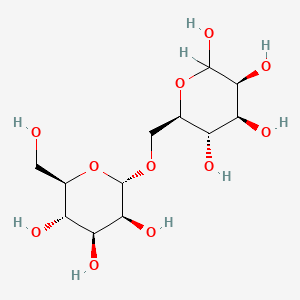

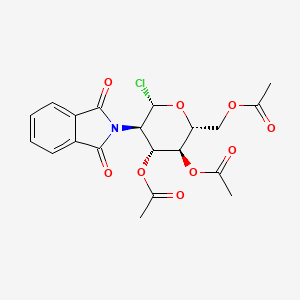

6-O-alpha-D-Mannopyranosyl-D-mannopyranose, also known as MM, is a disaccharide composed of two mannose molecules linked by an alpha-1,6-glycosidic bond. This molecule has been studied extensively due to its potential applications in various fields, including food science, biotechnology, and medicine.

Applications De Recherche Scientifique

In Vitro Biological Activities

Specific Scientific Field

Summary of the Application

Neoglyco interleukin-1a has been used to study the effect of glycosylation on its biological activities, and to develop IL-1 with less deleterious effects .

Methods of Application

N-acetylneuraminic acid (NANA) with C9 spacer was chemically coupled to human recombinant (rh) IL-1a. The activities of NANA-introduced IL-1a (NANA-IL-1a) were examined in vitro, including proliferative effect on T cells, antiproliferative effect on myeloid leukemic cells and melanoma cells, stimulatory effects on IL-6 synthesis by melanoma cells and PGE2 synthesis by fibroblast cells .

In Vivo Biological Activities

Specific Scientific Field

Summary of the Application

Neoglyco interleukin-1a has been used to study the effect of glycosylation on its biological activities in vivo .

Methods of Application

N-acetylneuraminic acid (NeuAc) with C9 spacer was chemically coupled to human recombinant IL-1α. The activities of NeuAc-coupled IL-1α (NeuAc-IL-1α) were examined in vivo .

Results or Outcomes

NeuAc-IL-1α exhibited a marked reduction in the activity to up-regulate serum IL-6, moderate reduction in the activities to up-regulate serum amyloid A and NOx. However, it exhibited comparable activities as IL-1α to down-regulate serum glucose and to improve the recovery of peripheral white blood cells from myelosuppression in 5-fluorouracil-treated mice .

Antimicrobial Agent

Specific Scientific Field

Summary of the Application

“6-O-alpha-D-Mannopyranosyl-D-mannopyranose” has been used as an antimicrobial agent against Escherichia coli .

Methods of Application

The compound is introduced into the environment of the Escherichia coli bacteria, where it inhibits their growth and proliferation .

Results or Outcomes

The introduction of “6-O-alpha-D-Mannopyranosyl-D-mannopyranose” resulted in a significant reduction in the population of Escherichia coli, demonstrating its effectiveness as an antimicrobial agent .

Glycosylation Study

Specific Scientific Field

Summary of the Application

“Neoglyco interleukin-1a” has been used to study the effect of glycosylation on its biological activities .

Methods of Application

N-acetylneuraminic acid (NANA) with C9 spacer was chemically coupled to human recombinant (rh) IL-1a. The activities of NANA-introduced IL-1a (NANA-IL-1a) were examined in vitro .

Upregulation of Serum Levels

Specific Scientific Field

Summary of the Application

“Neoglyco interleukin-1a” has been used to study the effect of glycosylation on its biological activities in vivo, including upregulation of serum levels of IL-6, α1-acid glycoprotein, NOx, corticosterone .

Propriétés

IUPAC Name |

(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-FZFXURTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)